Peptide Plasma Half-Life Extension: ~50-Fold Increase Over Unmodified Peptide
Conjugation of ethyl 6-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (Compound 1) to an anticoagulant peptide resulted in an approximately 50-fold longer plasma half-life compared to the unmodified peptide in an in vivo rabbit model [1]. This represents a substantially greater half-life extension than that achieved with alternative albumin-binding moieties such as p-iodophenyl butyric acid (IPBA) or fatty acid (FA) conjugates, which typically yield 5- to 20-fold improvements in similar peptide systems [2].
| Evidence Dimension | Plasma half-life extension (fold-increase vs. unmodified peptide) |
|---|---|
| Target Compound Data | ~50-fold increase in plasma half-life for Compound 1-conjugated peptide |
| Comparator Or Baseline | Unmodified peptide (baseline); IPBA and fatty acid conjugates (5- to 20-fold increase) |
| Quantified Difference | ~50-fold (Compound 1) vs. 1-fold (unmodified); 2.5- to 10-fold advantage over IPBA/FA conjugates |
| Conditions | Anticoagulant peptide conjugated at amino terminus; in vivo rabbit model; LC-based albumin affinity chromatography; Zobel et al. 2003 |
Why This Matters
The ~50-fold half-life extension directly translates to reduced dosing frequency and improved therapeutic index for peptide-based drug candidates, providing a quantifiable procurement advantage over IPBA or FA alternatives that deliver only 5- to 20-fold extensions.
- [1] Zobel, K.; Koehler, M. F. T.; Beresini, M. H.; Caris, L. D.; Combs, D. Phosphate Ester Serum Albumin Affinity Tags Greatly Improve Peptide Half-Life In Vivo. Bioorg. Med. Chem. Lett. 2003, 13 (9), 1513–1515. View Source
- [2] Gomes, B.; Moroder, L.; Kessler, H. How Different Albumin-Binders Drive Probe Distribution of Fluorescent RGD Mimetics. Front. Chem. 2021, 9, 689281. View Source
